1-Bromo-2-(2-methoxyethyl)benzene
Overview
Description
“1-Bromo-2-(2-methoxyethyl)benzene” is a chemical compound with the molecular formula C9H11BrO and a molecular weight of 215.09 . It is also known by its IUPAC name, (1-bromo-2-methoxyethyl)benzene .
Molecular Structure Analysis
The InChI code for (1-bromo-2-methoxyethyl)benzene is 1S/C9H11BrO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis of Isoindoles and Isoindole Derivatives
1-Bromo-2-(2-methoxyethyl)benzene is utilized in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. The process involves a two-step synthesis starting from 1-bromo-2-(dialkoxymethyl)benzenes, which are generated through a Br/Li exchange, followed by a reaction with nitriles and acid-catalyzed cyclization. This method provides a pathway to create 3-aryl-1-ethoxy-1-methyl-1H-isoindoles, a variant of isoindoles (Kuroda & Kobayashi, 2015).
Total Synthesis of Natural Products
The compound serves as a starting material in the total synthesis of naturally occurring dibromo compounds, like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. The synthesis is achieved through a series of reactions starting from related aryl methyl ethers, demonstrating its role in the creation of complex natural products (Akbaba et al., 2010).
Radical Cyclisation to Tetrahydrofuran Derivatives
It is also used in the selective radical cyclization to produce tetrahydrofuran derivatives. The process involves electrogenerated nickel(I) tetramethylcyclam as a catalyst. This approach highlights its use in synthesizing valuable organic compounds with potential applications in various fields (Esteves, Ferreira, & Medeiros, 2007).
Molecular Electronics
This compound is a key precursor in the synthesis of molecular wires for electronics. Simple and accessible aryl bromides, including this compound, are used to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient transformations, demonstrating its significance in the development of molecular electronic components (Stuhr-Hansen et al., 2005).
Sterically Protecting Groups in Organic Synthesis
The compound is involved in the creation of sterically hindered bromobenzenes, which are then converted to phosphonous dichlorides. These compounds stabilize low-coordinate phosphorus compounds, illustrating its role in advanced organic synthesis techniques (Yoshifuji, Kamijo, & Toyota, 1993).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-(2-methoxyethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOAJUVEMRWHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408884 | |
Record name | 1-bromo-2-(2-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39767-89-0 | |
Record name | 1-bromo-2-(2-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMOPHENETHYL METHYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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